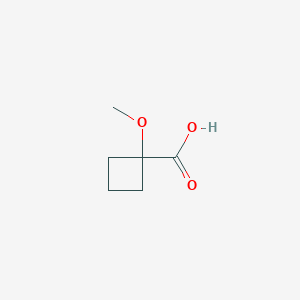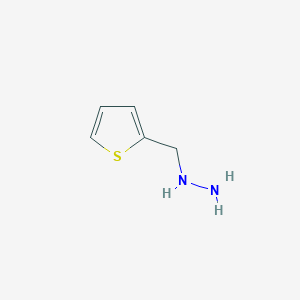
(2-噻吩基甲基)肼
描述
(2-Thienylmethyl)hydrazine is a chemical compound with the empirical formula C5H9ClN2S and a molecular weight of 164.66 .
Synthesis Analysis
The synthesis of hydrazine derivatives, such as (2-Thienylmethyl)hydrazine, involves various strategies. One approach involves the oxidative homocoupling of benzophenone imine, an ammonia surrogate. The resulting benzophenone azine undergoes hydrolysis to yield hydrazine and benzophenone . Another method involves the reaction of suitable hydrazides with different aldehydes or ketones in various organic solvents .Molecular Structure Analysis
The molecular structure of (2-Thienylmethyl)hydrazine is represented by the SMILES stringCl.NNCc1cccs1 . The InChI key is TUFPVASCCKZMIE-UHFFFAOYSA-N . Chemical Reactions Analysis
Hydrazine and its derivatives, including (2-Thienylmethyl)hydrazine, are involved in various chemical reactions. For instance, hydrazine can be determined using different types of chromatography . Additionally, hydrazine derivatives can be prepared via direct oxidative coupling of ammonia .Physical and Chemical Properties Analysis
(2-Thienylmethyl)hydrazine is a solid compound . Its molecular weight is 164.66 .科学研究应用
环境和生物系统检测的荧光传感器
- 肼化合物对于开发用于检测环境和生物系统中毒性物质的荧光传感器至关重要。由于肼在工业中的毒性性质和广泛使用,这一应用至关重要,它会导致严重的环境污染并对健康构成威胁。这些传感器的开发强调了设计基于反应和基于材料的传感器,以灵敏且选择性地检测各种环境中的肼 (张等,2020)。
活细胞检测
- 比例荧光探针的进步使得能够快速、灵敏且直观地检测活细胞中的肼。这种能力在医学和生物学研究中非常重要,在医学和生物学研究中,监测肼水平对于了解其对细胞过程的影响至关重要 (范等,2012)。
体内和体外生物成像
- 近红外 (NIR) 肼荧光探针的开发促进了生物成像应用。这些探针能够在肝脏、肺、肾脏、心脏和脾脏等活生物和组织中对肼进行可视化,从而加深了我们对其在生物系统中的分布和作用的理解 (张等,2015)。
抗菌和抗病毒评估
- 肼衍生物(如噻吩并嘧啶衍生物)已被合成并评估其抗菌和抗病毒活性。这项研究有助于开发新的治疗剂并了解与肼相关的化合物的生物活性特性 (El-Sherbeny 等,1995)。
氧化石墨烯的还原
- 肼用于氧化石墨烯的化学还原,这一过程在材料科学和纳米技术中至关重要。了解在这种情况下肼的还原能力对于开发先进材料和电子设备至关重要 (蔡和普梅拉,2016)。
肼毒性的代谢组学分析
- 使用代谢组学分析研究了肼对包括肝脏、肾脏和大脑在内的多个器官的毒性作用。这项研究对于了解肼暴露的生化影响以及制定安全准则和治疗策略至关重要 (加洛德等,2005)。
作用机制
Target of Action
Hydrazines, in general, are known to interact with various biological targets, including enzymes and proteins .
Mode of Action
(2-Thienylmethyl)hydrazine, like other hydrazines, can undergo nucleophilic addition reactions . It reacts with carbonyl compounds to form hydrazones, a mechanism similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
Hydrazines are known to participate in various biochemical reactions, including the wolff-kishner reduction, which converts aldehydes and ketones to alkanes .
Pharmacokinetics
The pharmacokinetics of hydrazines can vary widely depending on their specific chemical structure .
Result of Action
Hydrazines can have various effects at the molecular level, including the reduction of carbonyl compounds and the formation of hydrazones .
Action Environment
The action of (2-Thienylmethyl)hydrazine, like other hydrazines, can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of hydrazones .
生化分析
Biochemical Properties
(2-Thienylmethyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications. The compound is known to interact with enzymes such as hydrazine dehydrogenase, which catalyzes the oxidation of hydrazine derivatives. This interaction is crucial for the compound’s role in biochemical pathways involving nitrogen metabolism .
Cellular Effects
(2-Thienylmethyl)hydrazine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, (2-Thienylmethyl)hydrazine can modulate the expression of genes involved in detoxification and antioxidant defense mechanisms . These effects highlight the compound’s potential impact on cellular function and its relevance in studying cellular responses to chemical stressors.
Molecular Mechanism
The molecular mechanism of (2-Thienylmethyl)hydrazine involves its interaction with biomolecules at the molecular level. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, (2-Thienylmethyl)hydrazine can inhibit the activity of certain oxidoreductases by forming stable hydrazone complexes with their active sites . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Thienylmethyl)hydrazine can change over time. The compound’s stability and degradation are important factors to consider. (2-Thienylmethyl)hydrazine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and oxygen . Long-term exposure to the compound has been shown to affect cellular function, including alterations in metabolic activity and gene expression. These temporal effects are crucial for understanding the compound’s behavior in experimental setups.
Dosage Effects in Animal Models
The effects of (2-Thienylmethyl)hydrazine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, (2-Thienylmethyl)hydrazine can induce toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
(2-Thienylmethyl)hydrazine is involved in various metabolic pathways, particularly those related to nitrogen metabolism. The compound can be metabolized by enzymes such as hydrazine dehydrogenase, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, including the formation of hydrazones and oximes . The metabolic pathways of (2-Thienylmethyl)hydrazine are essential for understanding its role in cellular processes and its potential impact on metabolic flux.
Transport and Distribution
The transport and distribution of (2-Thienylmethyl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, (2-Thienylmethyl)hydrazine can interact with intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of (2-Thienylmethyl)hydrazine is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications can direct (2-Thienylmethyl)hydrazine to these compartments, where it can exert its biochemical effects. Understanding the subcellular localization of the compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
thiophen-2-ylmethylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-7-4-5-2-1-3-8-5/h1-3,7H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQWCEPFCGHPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



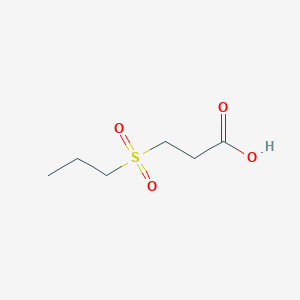

amine hydrochloride](/img/structure/B3176404.png)
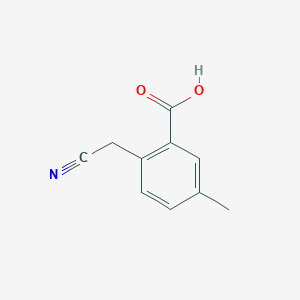
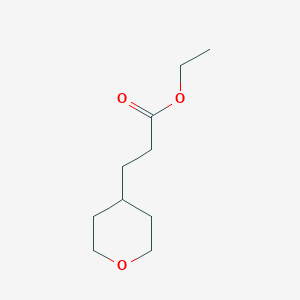
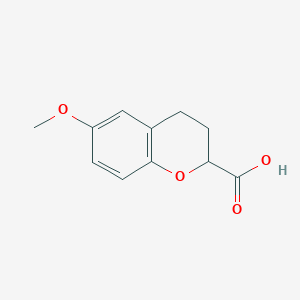
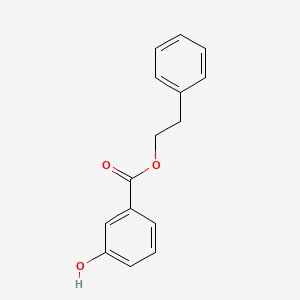

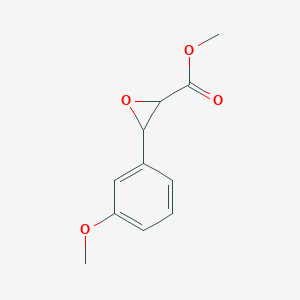
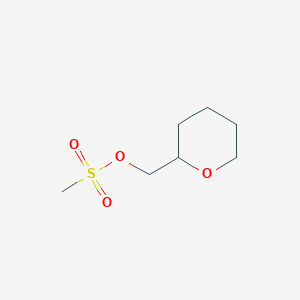
![5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3176444.png)
![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3176450.png)
